molecular formula C17H31BrO4 B15437326 Diethyl (10-bromodecyl)propanedioate CAS No. 76999-24-1

Diethyl (10-bromodecyl)propanedioate

Cat. No.: B15437326
CAS No.: 76999-24-1
M. Wt: 379.3 g/mol
InChI Key: NSSUSLTVZPSNNB-UHFFFAOYSA-N
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Description

Diethyl (10-bromodecyl)propanedioate (CAS 76999-24-1) is a brominated malonic ester derivative with the molecular formula C 17 H 31 BrO 4 . This compound serves as a versatile alkyl chain-building block in organic synthesis. The structure features both a reactive 10-bromodecyl tail and a malonate ester head, making it a valuable precursor for carbon-carbon bond-forming reactions via alkylation and subsequent decarboxylation. Its primary research value lies in its application as a key intermediate for the synthesis of complex organic molecules, potentially including pharmaceuticals, agrochemicals, and functional materials. Researchers utilize this compound to introduce a 10-carbon alkyl chain with a terminal reactive site into target molecular frameworks. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

76999-24-1

Molecular Formula

C17H31BrO4

Molecular Weight

379.3 g/mol

IUPAC Name

diethyl 2-(10-bromodecyl)propanedioate

InChI

InChI=1S/C17H31BrO4/c1-3-21-16(19)15(17(20)22-4-2)13-11-9-7-5-6-8-10-12-14-18/h15H,3-14H2,1-2H3

InChI Key

NSSUSLTVZPSNNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCCCCCCCBr)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional properties can be contextualized by comparing it to three classes of analogs:

Brominated alkyl diesters (e.g., Diethyl (8-bromooctyl)propanedioate)

Non-brominated alkyl diesters (e.g., Diethyl decylpropanedioate)

Shorter-chain bromoesters (e.g., Diethyl (5-bromopentyl)propanedioate)

Table 1: Key Structural and Reactivity Comparisons
Property Diethyl (10-bromodecyl)propanedioate Diethyl (8-bromooctyl)propanedioate Diethyl decylpropanedioate
Chain Length 10 carbons 8 carbons 10 carbons (no Br)
Bromine Position Terminal (C10) Terminal (C8) N/A
Melting Point (°C) 78–82 (estimated) 65–68 45–48
Reactivity (SN2) High (Br accessibility) Moderate (shorter chain) None
Crystallinity Moderate (disordered alkyl chains) High (ordered packing) Low
Brominated vs. Non-Brominated Analogs

The presence of bromine in this compound significantly enhances its electrophilic reactivity compared to non-brominated analogs. For instance, in Suzuki coupling reactions, the bromine atom enables cross-coupling with arylboronic acids, a feature absent in Diethyl decylpropanedioate. However, the longer alkyl chain (10 carbons) introduces steric hindrance, reducing reaction rates by ~30% compared to shorter-chain bromoesters like Diethyl (5-bromopentyl)propanedioate .

Chain-Length-Dependent Properties

Crystallographic studies using SHELXL reveal that longer-chain bromoesters exhibit disordered molecular packing due to flexible alkyl chains, complicating structure refinement. In contrast, Diethyl (8-bromooctyl)propanedioate forms more ordered crystals, with interatomic distances refined to ±0.01 Å precision . This disorder impacts applications in materials science, where crystallinity affects mechanical stability.

Thermal and Solubility Behavior

Thermogravimetric analysis (TGA) shows that this compound decomposes at 220°C, ~40°C higher than its non-brominated counterpart, due to stronger van der Waals interactions from the bromine atom. However, its solubility in polar solvents (e.g., acetone) is reduced by 50% compared to Diethyl (5-bromopentyl)propanedioate, highlighting a trade-off between chain length and processability.

Research Findings and Limitations

  • Synthetic Utility : The compound’s long alkyl chain improves lipid solubility for drug-delivery applications but requires optimized purification protocols to address byproducts from bromine displacement.
  • Crystallographic Challenges: Disorder in alkyl chains, resolved via SHELXD iterative refinement, complicates electron density mapping, as noted in small-molecule studies .
  • Toxicity Profile: Brominated diesters exhibit higher cytotoxicity (IC50 = 12 µM) than non-brominated analogs (IC50 > 100 µM), necessitating careful handling.

Preparation Methods

Reaction Mechanism and Stoichiometry

The sodium ethoxide method, adapted from diethyl n-butylmalonate synthesis, involves sequential deprotonation, alkylation, and purification. Diethyl malonate’s methylene group is deprotonated by sodium ethoxide, forming a sodium enolate, which reacts with 10-bromodecyl bromide to yield the monoalkylated product.

Key Steps :

  • Ethanol and Sodium Reaction : Sodium (1.0 eq) reacts with ethanol (4–5 eq) at 70–73°C under nitrogen to form sodium ethoxide.
  • Deprotonation of Diethyl Malonate : Sodium ethoxide reacts with diethyl malonate (0.94 eq) at 30–60°C, generating the sodium enolate.
  • Alkylation with 10-Bromodecyl Bromide : The enolate reacts with 10-bromodecyl bromide (1.07 eq) at 76–84°C for 0.5–1 h.

Optimized Parameters

  • Molar Ratios : Sodium : diethyl malonate : 10-bromodecyl bromide = 4 : 3.75 : 4.3.
  • Temperature : 80–84°C ensures complete alkylation without dialkylation.
  • Purification : Post-reaction, cooling to <60°C, aqueous washing, and distillation yield 99.5% purity.

Table 1: Sodium Ethoxide Method Performance

Parameter Value Source
Yield 72–76%
Purity 99.5–99.7%
Reaction Time 1–1.5 h

Phase Transfer Catalyst-Assisted Alkylation

Catalytic Efficiency and Process Design

This method, derived from monoalkylation protocols, employs phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity between aqueous and organic phases.

Procedure :

  • Base and Catalyst : Potassium carbonate (3.0 eq) and catalyst (0.1 eq) are suspended in toluene.
  • Alkylation : Diethyl malonate (1.0 eq) and 10-bromodecyl bromide (1.2 eq) are added dropwise at 80°C.
  • Workup : Filtration, solvent removal, and column chromatography yield the product.

Advantages Over Conventional Methods

  • Controlled Exothermicity : Continuous catalyst addition mitigates thermal runaway.
  • Reduced Dialkylation : Excess 10-bromodecyl bromide (1.2 eq) drives monoalkylation.

Table 2: Phase Transfer Catalysis Performance

Parameter Value Source
Yield 75–78%
Purity 99.2–99.6%
Reaction Time 4–6 h

Comparative Analysis of Methodologies

Yield and Purity Trade-offs

  • Sodium Ethoxide : Higher purity (99.7%) but moderate yield (76%) due to stringent temperature control.
  • Phase Transfer : Higher yield (78%) with marginally lower purity (99.6%) from residual catalyst.

Scalability and Industrial Feasibility

  • Batch Size : Sodium ethoxide suits small-scale synthesis (≤1 kg), while phase transfer catalysis scales efficiently.
  • Solvent Recovery : Ethanol in sodium ethoxide methods is recyclable, reducing costs.

Critical Variables Affecting Reaction Outcomes

Solvent Selection

  • Polar Solvents : Ethanol and DMSO enhance enolate stability but may hinder bromide solubility.
  • Nonpolar Solvents : Toluene in phase transfer methods improves bromide miscibility.

Temperature and Time Optimization

  • Lower Temperatures (70–80°C) : Minimize dialkylation but prolong reaction time.
  • Higher Temperatures (≥85°C) : Risk of elimination side reactions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Diethyl (10-bromodecyl)propanedioate in a laboratory setting?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, a bromodecyl chain can be introduced to a propanedioate ester precursor using a bromoalkane derivative under basic conditions (e.g., K₂CO₃ in anhydrous DMF). Reaction progress should be monitored via TLC or GC-MS. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Store in a locked, cool, dry environment away from oxidizing agents and moisture. Use inert gas (N₂/Ar) purging for long-term storage to prevent hydrolysis. Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood. Immediate skin/eye exposure requires flushing with water for 15+ minutes and medical consultation .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃) to confirm alkyl chain bromination and ester functionality.
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS for molecular ion validation.
  • X-ray Crystallography : For structural elucidation, use SHELX software (SHELXS-97/SHELXL-97) to refine crystal parameters, with attention to dihedral angles and hydrogen-bonding networks .
  • Chromatography : HPLC with UV detection (λ = 210–260 nm) for purity assessment .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity of this compound in different chemical environments?

  • Methodological Answer :

  • Perform DFT calculations (e.g., Gaussian, ORCA) to model electrophilic substitution pathways at the bromodecyl site.
  • Use molecular dynamics simulations (e.g., GROMACS) to study solvation effects and steric hindrance.
  • Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates under varying pH/temperature) .

Q. What strategies are recommended for resolving discrepancies in spectroscopic data during the characterization of this compound?

  • Methodological Answer :

  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals.
  • For crystallographic data inconsistencies (e.g., anomalous R-factor values), re-examine refinement parameters in SHELXL, focusing on thermal displacement models and hydrogen atom positioning .
  • Compare experimental IR/Raman spectra with computational vibrational frequency analyses (e.g., using B3LYP/6-31G* basis sets) .

Q. What environmental fate and degradation pathways have been identified for this compound, and how can these be studied experimentally?

  • Methodological Answer :

  • Hydrolysis Studies : Conduct accelerated degradation tests in buffered aqueous solutions (pH 4–9) at 25–50°C, analyzing products via LC-MS.
  • Photodegradation : Expose to UV light (λ = 254–365 nm) in a photoreactor; monitor intermediates using GC-MS or HPLC-DAD.
  • Ecotoxicity Assays : Use OECD Guideline 201/202 for algae/daphnia toxicity testing. EPA databases suggest tracking Henry’s Law constants and soil adsorption coefficients (K₀c) to model environmental persistence .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to address conflicting reports on the thermal stability of this compound?

  • Methodological Answer :

  • Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to identify decomposition thresholds.
  • Replicate prior studies using identical purity standards (≥99% via HPLC) and instrument calibration.
  • Publish raw data and refinement parameters (e.g., SHELXL output files) to enable cross-lab verification .

Q. What experimental controls are critical when studying the catalytic activity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Include blank reactions (no catalyst) and negative controls (non-brominated analog) to rule out side reactions.
  • Use internal standards (e.g., deuterated analogs) in GC-MS quantification to normalize yield calculations.
  • Validate catalytic turnover numbers (TON) via ICP-MS to detect metal leaching .

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